![molecular formula C25H22Cl2F3N3O B2366614 N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide CAS No. 2062066-93-5](/img/structure/B2366614.png)
N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide is a complex chemical compound known for its unique structure and diverse applications in various fields such as chemistry, biology, medicine, and industry. The intricate arrangement of benzyl, chloro, pyridinyl, and piperidinyl groups contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with similar structures often undergo reactions at the benzylic position, which can be resonance stabilized . This involves a free radical reaction, where a succinimidyl radical is formed and removes a hydrogen atom to form succinimide .
Biochemical Pathways
Compounds with similar structures have been known to undergo suzuki–miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Compounds with similar structures have been known to produce neurotransmitters, acting as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Action Environment
It’s worth noting that the rate of reaction of similar compounds can be influenced by the difference in electronegativity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide typically involves multi-step organic reactions. One common approach includes:
Benzylation: : Introducing the benzyl group into the molecule.
Chlorination: : Adding the chloro groups under controlled conditions.
Pyridine Derivation: : Attaching the pyridinyl group, often requiring specific catalysts and solvents.
Piperidine Attachment: : Incorporating the piperidinyl ring, usually through nucleophilic substitution reactions.
Carboxamide Formation: : Creating the benzenecarboxamide structure through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch processing, employing high-pressure reactors and continuous flow systems to ensure consistent yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide undergoes various chemical reactions including:
Oxidation: : The compound can be oxidized, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions can convert it into different derivatives by removing oxygen or adding hydrogen.
Substitution: : It undergoes nucleophilic and electrophilic substitution reactions due to the presence of chloro and benzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: : Nucleophiles like amines and thiols, or electrophiles like halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used, leading to various derivatives that can be further explored for different applications.
Scientific Research Applications
N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide is widely used in scientific research due to its versatile nature:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules and pathways.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications.
Industry: : Applied in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide stands out among similar compounds due to its unique combination of functional groups and molecular arrangement. Similar compounds include:
N-benzyl-2-chloro-N-piperidinyl derivatives: : Differing in the pyridinyl group or halogenation pattern.
Benzene carboxamides: : Variations in the benzene ring substituents or amide linkage.
By comparing these compounds, researchers can identify specific properties and applications that highlight the uniqueness of this compound.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2F3N3O/c26-21-9-5-4-8-20(21)24(34)33(16-17-6-2-1-3-7-17)19-10-12-32(13-11-19)23-22(27)14-18(15-31-23)25(28,29)30/h1-9,14-15,19H,10-13,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBMBXTZSJGNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
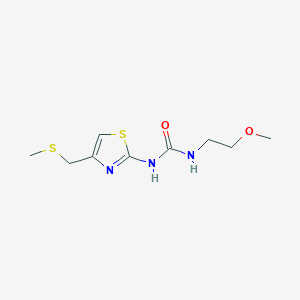
![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
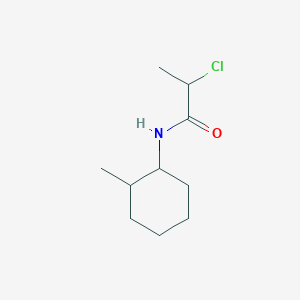

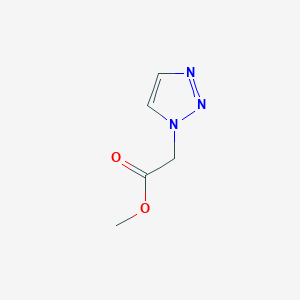
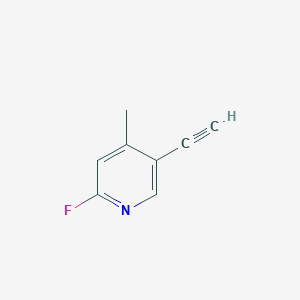
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/new.no-structure.jpg)
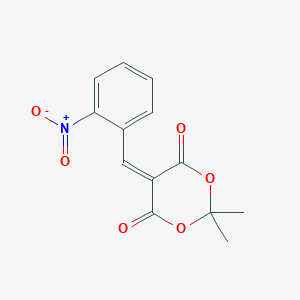

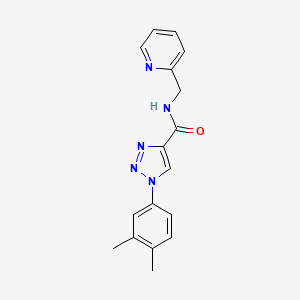
![N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2366554.png)
